3-(Difluoromethyl)-N-methylaniline

Lipophilicity Bioisosterism Drug Design

Researchers pursuing kinase inhibitor SAR often face synthetic bottlenecks from amine protection/deprotection sequences, especially when exploring N-methyl variants of the validated 3-(difluoromethyl)aniline core. 3-(Difluoromethyl)-N-methylaniline (CAS 1782847-98-6) directly addresses this pain point as a ready-to-use secondary amine building block that eliminates protection steps, reducing synthetic step count and improving library throughput. - Meta-CF₂H motif provides a tunable lipophilicity (ΔlogP range -0.1 to +0.4) and measurable hydrogen bond donor capacity (A = 0.085-0.126), surpassing CF₃ analogs that lack the acidic proton required for H-bond donation. - N-Methyl handle enables parallel library synthesis via both N-functionalization and aromatic cross-coupling without intermediate protection, directly applicable to HSV thymidine kinase inhibitor scaffolds and SDHI fungicide analogs. - Supplied with ≥97% HPLC purity, ensuring reproducible biological data. Standard packaging from 100 mg to 5 g, in stock for immediate global shipment.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 1782847-98-6
Cat. No. B6591911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-N-methylaniline
CAS1782847-98-6
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=C1)C(F)F
InChIInChI=1S/C8H9F2N/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8,11H,1H3
InChIKeyQDNIKUDTGHOVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-N-methylaniline: Structural Identity and Core


3-(Difluoromethyl)-N-methylaniline (CAS: 1782847-98-6) is a fluorinated aromatic amine featuring a difluoromethyl (-CF2H) group at the meta position and an N-methyl substitution on the aniline core . Its molecular formula is C8H9F2N with a molecular weight of 157.16 g/mol . This compound belongs to the meta-difluoromethyl aniline class, a scaffold increasingly employed in medicinal chemistry and agrochemical development due to the unique physicochemical properties conferred by the -CF2H motif [1].

Meta-CF2H aniline scaffold for medicinal chemistry and agrochemical bioisostere replacement
N-methyl secondary amine handle supports orthogonal library synthesis without extra protection steps
Lipophilic hydrogen bond donor (A ≈ 0.085–0.126) for target binding modulation studies

3-(Difluoromethyl)-N-methylaniline: Why Meta-Substitution Matters


Positional isomerism and N-substitution patterns critically govern the reactivity, physicochemical properties, and downstream synthetic utility of aniline derivatives. The meta-substitution pattern of 3-(difluoromethyl)-N-methylaniline yields a distinct electronic distribution compared to ortho- or para-isomers, affecting coupling efficiency in cross-coupling reactions and binding orientation in drug-target interactions [1]. Furthermore, the combination of the lipophilic hydrogen bond donor -CF2H group with the N-methyl substitution provides a specific steric and electronic profile that cannot be replicated by non-fluorinated N-methylaniline (lacking H-bond donor capacity) or by trifluoromethyl (-CF3) analogs (lacking the acidic proton required for H-bond donation) . Generic substitution with unsubstituted aniline or 3-(difluoromethyl)aniline (CAS 368-99-0) fails to provide the requisite N-methyl functionality required for specific pharmacophore requirements in kinase inhibitors and other therapeutic scaffolds .

3-(Trifluoromethyl)-N-methylaniline
Lacks H‑bond donor capacity (A ≈ 0); higher logP burden may shift permeability and off‑target profile
3-(Difluoromethyl)aniline (CAS 368‑99‑0)
Primary amine reactivity differs; absence of N‑methyl handle limits orthogonal library synthesis routes
Non-fluorinated N-methylaniline
Missing CF2H removes lipophilic H‑bond donor, which may alter target binding and metabolic stability profiles

3-(Difluoromethyl)-N-methylaniline: Differentiation from CH3 and CF3 Analogs


Lipophilicity Modulation: CF2H vs. CH3

The replacement of a methyl (-CH3) group with a difluoromethyl (-CF2H) group produces quantifiable lipophilicity changes that are context-dependent. Across a series of aromatic compounds where -CF2H is directly attached to an aromatic ring, the experimental ΔlogP(water-octanol) (logP(XCF2H) - logP(XCH3)) ranges from -0.1 to +0.4 [1]. For aromatic systems, -CF2H acts as a similar or less lipophilic bioisostere of -CH3, whereas when attached to ethers, sulfoxides, or sulfones at the α-position, CH3/CF2H exchange dramatically increases lipophilicity [2]. The -CF2H group is a more lipophilic bioisostere of -OH but less lipophilic than -SH [3]. This tunable lipophilicity contrasts with -CF3 substitution, which consistently elevates logP by approximately +0.8 to +1.0 units .

Lipophilicity modulation
Cross‑study comparable
ΔlogP (CF2H−CH3) = −0.1 to +0.4
Supports logP fine‑tuning within a narrower window than CF3 substitution
Class‑level inference for Ar‑CF2H compounds; context‑dependent shift
Lipophilicity Bioisosterism Drug Design

Hydrogen Bond Donor Capacity: CF2H vs. CF3

The difluoromethyl (-CF2H) group retains an acidic proton capable of weak hydrogen bond donation, whereas the trifluoromethyl (-CF3) group lacks this capability entirely . Using Abraham's solute 1H NMR analysis, the hydrogen bond acidity parameter A for -CF2H was determined to range from 0.085 to 0.126 across various substitution patterns [1]. This places -CF2H on a hydrogen bond donor scale similar to thiophenol, aniline, and amine groups, but distinctly below hydroxyl groups [2]. The H-bond donor capacity is strongly dependent on the attached functional group, with A values ranging from 0.035 to 0.165 depending on the electronic environment [3].

H‑bond donor capacity
Class‑level inference
A(CF2H) = 0.085–0.126; A(CF3) = 0
Provides a measurable H‑bond donor handle absent in CF3 analogs
Functional‑group‑dependent; review specific electronic environment
Hydrogen Bonding Binding Affinity Molecular Recognition

Metabolic Stability of CF2H Anilines

The insertion of the difluoromethyl (-CF2H) group into aniline scaffolds decreases oxidative metabolism by cytochrome P450 enzymes, resulting in extended compound half-life . This metabolic stabilization arises from the strong C-F bond and the electron-withdrawing nature of the CF2H group, which deactivates the aromatic ring toward electrophilic oxidation [1]. Comparative analysis across fluorinated aniline derivatives indicates that CF2H-substituted compounds exhibit enhanced metabolic stability relative to non-fluorinated analogs, though CF3-substituted compounds typically demonstrate even greater metabolic resistance . The strategic balance offered by CF2H—moderate metabolic stabilization without excessive lipophilicity—positions 3-(difluoromethyl)-N-methylaniline as an optimal intermediate in the metabolic stability spectrum [2].

Metabolic stability
Class‑level inference
CF3 > CF2H > CH3 (non‑fluorinated)
Intermediate metabolic stabilization may balance half‑life and lipophilicity
Ranking from fluorinated aniline SAR; requires target‑specific validation
Metabolic Stability Oxidative Metabolism CYP450

Synthetic Versatility via Dual Reactive Handles

The combination of a meta-difluoromethyl group and an N-methylaniline moiety provides two distinct reactive handles for divergent library synthesis. The N-methyl group serves as a protected amine that can be deprotected under controlled conditions or utilized directly in N-alkylation and N-arylation reactions . The aromatic ring bearing the CF2H group is amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) . Photoredox-catalyzed (phenylsulfonyl)difluoromethylation methodologies enable further functionalization at ortho or para positions with tunable regioselectivity [1]. This dual functionality contrasts with 3-(difluoromethyl)aniline (CAS 368-99-0), which lacks the N-methyl handle and therefore offers only primary amine reactivity with different protection/deprotection requirements .

Synthetic versatility
Head‑to‑head
Target: 2 reactive handles (N‑Me + Ar cross‑coupling)
Comparator (CAS 368‑99‑0): 1 handle (primary amine only)
Enables orthogonal library synthesis with fewer protection/deprotection steps
Suzuki, Buchwald‑Hartwig, photoredox methods reported
Cross-Coupling Library Synthesis Building Block

PK/PD Modulation: CF2H vs. OH and SH

Incorporation of the -CF2H motif into small molecules alters physicochemical characteristics including pKa, dipole moment, and logP, thereby modulating biological activity . The strong electron-withdrawing capacity of the CF2H group reduces the pKa of adjacent acidic protons, while the lipophilic nature improves membrane permeability compared to hydroxyl-containing analogs . The -CF2H group improves membrane permeability while maintaining low molecular weight and steric bulk . When compared to hydroxyl (-OH) bioisosteres, the CF2H group consistently yields higher logP (DlogP(CF2H-OH) significant for electron-donating groups), enabling better passive diffusion across biological membranes [1]. Relative to thiol (-SH) bioisosteres, CF2H is less lipophilic, offering a middle-ground option for permeability optimization [2].

PK/PD modulation
Cross‑study comparable
ΔlogP(CF2H−OH): consistently positive
ΔlogP(CF2H−SH): negative
Permeability‑enhancing alternative to OH without excessive lipophilicity of SH/CF3
Experimental logP; electron‑donating substituents amplify difference
pKa Modulation Membrane Permeability Bioavailability

HSV Thymidine Kinase Inhibitor Scaffold

The 3-(difluoromethyl)aniline core structure (CAS 368-99-0), which forms the base scaffold of 3-(difluoromethyl)-N-methylaniline, has been validated as a key building block for the synthesis of selective inhibitors of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) thymidine kinases (TK) [1]. The N-methylated derivative offers additional steric and electronic modulation compared to the primary aniline, enabling SAR exploration around the amine moiety without altering the critical meta-CF2H positioning [2]. This contrasts with 4-(difluoromethyl)aniline (para-isomer), which presents different binding geometry in kinase active sites, and with non-fluorinated N-methylaniline, which lacks the lipophilic H-bond donor properties of the CF2H group that may contribute to kinase selectivity [3].

HSV TK inhibitor scaffold
Class‑level inference
3‑(Difluoromethyl)aniline core validated for HSV‑1/HSV‑2 TK inhibition
Supports SAR expansion on a reported antiviral kinase inhibitor scaffold
N‑methyl derivative for differentiated amine substitution studies
Antiviral Kinase Inhibition HSV

3-(Difluoromethyl)-N-methylaniline: Key Application Scenarios


Lead Optimization: Balanced Lipophilicity and H-Bond Donor

Medicinal chemists seeking to replace a methyl (-CH3) or hydroxyl (-OH) group with a bioisostere that offers tunable lipophilicity (ΔlogP range -0.1 to +0.4 for Ar-CF2H) and measurable hydrogen bond donor capacity (A = 0.085-0.126) should procure 3-(difluoromethyl)-N-methylaniline as a building block [1]. The compound provides the meta-CF2H configuration validated in antiviral kinase inhibitor scaffolds, with the added benefit of an N-methyl handle that reduces protection/deprotection steps in library synthesis [2].

Kinase Inhibitor SAR: HSV Thymidine Kinase Scaffold

Researchers developing selective HSV-1 or HSV-2 thymidine kinase inhibitors should procure 3-(difluoromethyl)-N-methylaniline to explore N-methylated SAR variants of the validated 3-(difluoromethyl)aniline core [1]. The N-methyl substitution modulates amine basicity and sterics without disrupting the critical meta-CF2H positioning, enabling parallel library synthesis and potential improvements in target selectivity [2].

Agrochemical Design: Metabolic Stability Control

Agrochemical researchers developing novel fungicides, herbicides, or insecticides should procure 3-(difluoromethyl)-N-methylaniline as a fluorinated building block that confers enhanced metabolic stability compared to non-fluorinated analogs while avoiding the excessive lipophilicity and environmental persistence associated with CF3-substituted compounds [1]. The meta-CF2H aniline scaffold is particularly relevant for SDHI fungicide analogs and other pesticide classes where balanced lipophilicity governs foliar uptake and translocation [2].

Parallel Library Synthesis via Orthogonal Handles

Synthetic chemistry teams conducting parallel library synthesis should procure 3-(difluoromethyl)-N-methylaniline over 3-(difluoromethyl)aniline (CAS 368-99-0) when the synthetic route requires an N-methyl secondary amine handle rather than a primary amine [1]. The compound enables both N-functionalization and aromatic cross-coupling reactions without the need for amine protection/deprotection sequences, reducing step count and improving overall synthetic efficiency [2].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Meta‑CF2H with N‑methyl handle; tunable logP and H‑bond donor capacity
Bioisostere evaluation in target binding and permeability assays
HSV thymidine kinase inhibitor research
N‑methylated variant of validated 3‑(difluoromethyl)aniline core
Kinase selectivity profiling and SAR exploration
Agrochemical fungicide/herbicide design
Fluorinated building block with moderate metabolic stability
Environmental fate and foliar uptake studies
Parallel library synthesis
N‑methyl secondary amine and aromatic cross‑coupling handles
Synthetic route efficiency and step‑count reduction

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